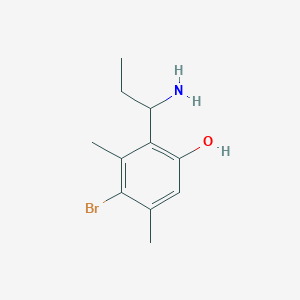
2-(1-Aminopropyl)-4-bromo-3,5-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Aminopropyl)-4-bromo-3,5-dimethylphenol is an organic compound that features a bromine atom, two methyl groups, and an aminopropyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminopropyl)-4-bromo-3,5-dimethylphenol typically involves the bromination of 3,5-dimethylphenol followed by the introduction of the aminopropyl group. One common method involves the reaction of 3,5-dimethylphenol with bromine in the presence of a catalyst to yield 4-bromo-3,5-dimethylphenol. This intermediate is then reacted with 1-aminopropane under suitable conditions to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminopropyl)-4-bromo-3,5-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 2-(1-Aminopropyl)-3,5-dimethylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(1-Aminopropyl)-4-bromo-3,5-dimethylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Aminopropyl)-4-bromo-3,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with enzymes and receptors, modulating their activity. The bromine atom and phenol group can also participate in various biochemical reactions, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)-3-methylimidazolium bromide: Shares the aminopropyl group and bromine atom but has an imidazolium ring instead of a phenol ring.
1-Propyl-3-methylimidazolium chloride: Similar structure but with a chloride ion instead of a bromine atom.
1-Ethyl-3-methylimidazolium chloride: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
2-(1-Aminopropyl)-4-bromo-3,5-dimethylphenol is unique due to its specific combination of functional groups and the phenol ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H16BrNO |
|---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
2-(1-aminopropyl)-4-bromo-3,5-dimethylphenol |
InChI |
InChI=1S/C11H16BrNO/c1-4-8(13)10-7(3)11(12)6(2)5-9(10)14/h5,8,14H,4,13H2,1-3H3 |
InChI Key |
ULDGWBVQBJJFLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=C(C(=C1C)Br)C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-5-(2,2-difluorocyclopropyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13333205.png)
![(1R)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13333212.png)
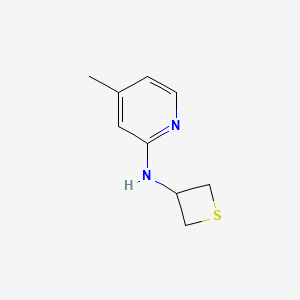
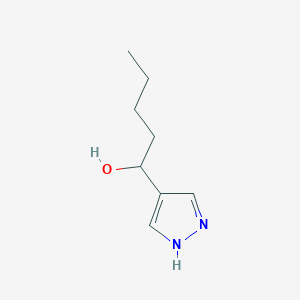

![3-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B13333228.png)
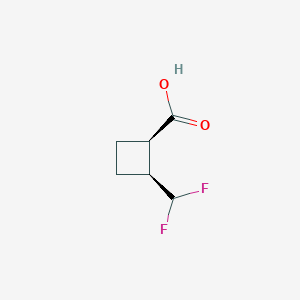
![(R)-N-(2-(7-((2-Chloro-4-nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)amino)-2-(4-(2-chloroacetamido)butyl)-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)ethyl)propionamide](/img/structure/B13333244.png)

![2-(cyclopropylmethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13333253.png)
![3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one](/img/structure/B13333256.png)
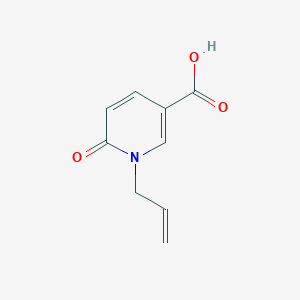
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine](/img/structure/B13333266.png)
![3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13333268.png)
